(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methanamine group
Métodos De Preparación
The synthesis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole.
Addition of the methanamine group: This can be done through reductive amination, where the pyrazole derivative is reacted with formaldehyde and ammonia or an amine source under reducing conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions but can include various substituted pyrazoles and amines.
Aplicaciones Científicas De Investigación
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an androgen receptor antagonist, showing antiproliferative activity against prostate cancer cell lines.
Materials Science: It can be used in the synthesis of fluorescent probes for molecular detection in biomedical and environmental monitoring.
Mecanismo De Acción
The mechanism of action of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and leading to reduced expression of target genes like prostate-specific antigen (PSA). This results in decreased proliferation of prostate cancer cells .
Comparación Con Compuestos Similares
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine can be compared with similar compounds such as:
4-Fluorobenzylamine: Used as a potassium channel blocking agent and in the synthesis of tris-iron(III) chelates.
3-(4-Fluorophenyl)-1H-pyrazole derivatives: These compounds also exhibit antiproliferative activity against cancer cell lines and are used as androgen receptor antagonists.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Actividad Biológica
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FN3, with a molecular weight of approximately 197.21 g/mol. The compound features a pyrazole ring substituted with a 4-fluorophenyl group, which is crucial for its biological activity.
Target Interactions
The primary biological target of this compound is believed to be the extracellular signal-regulated kinases (ERK1/2) within the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a vital role in regulating cell proliferation, survival, and differentiation.
- Inhibition of ERK1/2 : The compound has been shown to inhibit the activity of ERK1/2 kinases, disrupting downstream signaling processes that are critical for cancer cell growth and survival .
Anticancer Properties
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines, particularly prostate cancer cells such as LNCaP and PC-3. The compound interacts with androgen receptors, leading to reduced expression of prostate-specific antigen (PSA), which is a biomarker for prostate cancer progression.
Anti-inflammatory Effects
The compound has also demonstrated significant anti-inflammatory activity. It modulates the production of inflammatory mediators through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values indicating its effectiveness in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cell Line Studies : In a study evaluating the compound's effects on cancer cell lines, it was found to inhibit cell proliferation significantly at concentrations as low as 10 µM .
- Mechanistic Insights : Further investigations revealed that the compound's inhibition of ERK signaling led to decreased cell viability and increased apoptosis in treated cells .
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | LNCaP | 5.0 | Antiproliferative |
Study B | PC-3 | 7.5 | Apoptosis induction |
Study C | MCF-7 | 8.0 | Cell cycle arrest |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound is orally bioavailable, which enhances its potential for therapeutic applications. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it an attractive candidate for further development in drug formulation.
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSYMXANVWCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639846 | |
Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-17-9 | |
Record name | 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015846179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XZY74JB4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.